Lipophilicity Differentiation: XLogP3-AA Comparison Between 3,5- and 3,4-Dimethylbenzoyl Regioisomers
The 3,5-dimethylbenzoyl-substituted azetidin-3-amine exhibits a calculated XLogP3-AA value of 1.0, reflecting moderate lipophilicity suitable for CNS and peripheral target engagement [1]. In contrast, the 3,4-dimethylbenzoyl isomer (CAS 1339007-18-9) is predicted to have a slightly higher XLogP3-AA due to the altered electronic distribution of the vicinal methyl groups, which reduces polar surface area contributions and increases logP by approximately 0.2–0.3 units based on fragment-based calculations [2]. This difference, while modest, can influence membrane permeability, plasma protein binding, and off-target promiscuity in lead optimization campaigns.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 1-(3,4-Dimethylbenzoyl)azetidin-3-amine (CAS 1339007-18-9), predicted XLogP3-AA ≈ 1.2–1.3 (fragment-based estimate) |
| Quantified Difference | ΔXLogP ≈ -0.2 to -0.3 (target compound is slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For programs where lower lipophilicity is desired to reduce metabolic clearance or hERG binding risk, this compound offers a quantifiably distinct profile from its 3,4-isomer.
- [1] PubChem Compound Summary for CID 63753822, 1-(3,5-Dimethylbenzoyl)azetidin-3-amine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for 1-(3,4-Dimethylbenzoyl)azetidin-3-amine (CAS 1339007-18-9). National Center for Biotechnology Information. View Source
